molecular formula C14H15ClF3NO6 B4654231 methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B4654231
M. Wt: 385.72 g/mol
InChI Key: TXJGIGPHBJKLTL-UHFFFAOYSA-N
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Description

Methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group, a chloro-substituted aniline, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps. One common approach starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then reacted with various intermediates to introduce the trifluoromethyl and ester groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent agent in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3NO6/c1-23-9-5-8(10(24-2)4-7(9)15)19-11(20)6-13(22,12(21)25-3)14(16,17)18/h4-5,22H,6H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJGIGPHBJKLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC(C(=O)OC)(C(F)(F)F)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
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methyl 4-(4-chloro-2,5-dimethoxyanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

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